Clocortolone

Description

Properties

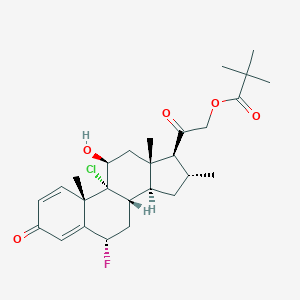

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTMADLUXIRMGX-RFPWEZLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333489 | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e-02 g/L | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4828-27-7, 34097-16-0 | |

| Record name | Clocortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocortolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glucocorticoid Receptor Binding Affinity of Clocortolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Clocortolone and Glucocorticoid Receptor Interaction

This compound pivalate, the commercially available form of this compound, is a synthetic glucocorticoid used topically for its anti-inflammatory and antipruritic properties.[1][2] Like all corticosteroids, its mechanism of action is primarily mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4]

The chemical structure of this compound pivalate includes halogenation at the C-6 (fluorine) and C-9 (chlorine) positions of the steroid nucleus. This structural feature is significant as halogenation is known to enhance the receptor affinity of corticosteroids.[5] While the addition of a large pivalate group at the C-21 position might theoretically hinder binding, the enhanced affinity from the halogen groups is thought to counteract this effect. Upon topical application, this compound penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus, where it modulates the expression of target genes to exert its therapeutic effects.

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid agonist like this compound to the GR initiates a cascade of molecular events. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding leads to the dissociation of this complex, nuclear translocation of the GR, and its subsequent interaction with glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of genes involved in inflammation and immune responses.

Quantitative Analysis of Glucocorticoid Receptor Binding

The affinity of a corticosteroid for the GR is a key determinant of its potency. This is typically quantified by its Relative Binding Affinity (RBA), which is determined through competitive radioligand binding assays. In these assays, the test compound's ability to displace a radiolabeled ligand (commonly ³H-dexamethasone) from the GR is measured. The results are expressed relative to a standard, usually dexamethasone, which is assigned an RBA of 100.

Note: Despite extensive searches of scientific literature, a specific RBA value for this compound could not be identified. The following table presents the RBA of other common topical corticosteroids for comparative context.

| Corticosteroid | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Mometasone Furoate | 2180 |

| Fluticasone Propionate | 1800 |

| Budesonide | 935 |

| Triamcinolone Acetonide | 186 |

| This compound Pivalate | Data Not Available |

¹RBA values can vary between studies depending on the experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay for GR Affinity

The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the GR affinity of a test compound.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Test compound (unlabeled corticosteroid)

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

Recombinant human GR or cytosolic preparation from a suitable cell line

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

96-well microplates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the unlabeled test compound.

-

Prepare a solution of the radiolabeled ligand at a fixed concentration (typically near its Kd value).

-

Prepare the GR-containing solution.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the diluted unlabeled test compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).

-

Add the GR preparation to all wells.

-

Initiate the binding reaction by adding the radiolabeled ligand to all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The GR-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The RBA can be calculated using the following formula: (IC₅₀ of reference standard / IC₅₀ of test compound) x 100.

-

Conclusion

This compound is a mid-potency topical corticosteroid that exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor. While the precise quantitative measure of its binding affinity (RBA or Kd) is not documented in readily available scientific literature, its structural characteristics, particularly halogenation, suggest a significant affinity for the GR. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to understand and evaluate the GR-binding properties of this compound within the broader context of corticosteroid pharmacology. Further studies are warranted to definitively quantify the GR binding affinity of this compound to allow for more direct comparisons with other agents in its class.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]

- 4. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

Clocortolone: An In-depth Technical Guide on its Anti-inflammatory and Immunosuppressive Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory and immunosuppressive properties of the synthetic corticosteroid, clocortolone. The document details its mechanism of action, supported by quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Executive Summary

This compound is a mid-potency topical corticosteroid utilized for the management of various inflammatory and pruritic dermatoses.[1][2] Its therapeutic effects stem from its activity as a glucocorticoid receptor (GR) agonist.[3][4] Upon binding to the GR, this compound modulates the expression of a multitude of genes, leading to a multifaceted anti-inflammatory and immunosuppressive response. This includes the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins.[5] This guide will delve into the molecular pathways influenced by this compound, present available quantitative data on its activity, and provide detailed experimental methodologies for its characterization.

Mechanism of Action

This compound, as a member of the corticosteroid class, exerts its effects through a well-established genomic mechanism mediated by the glucocorticoid receptor. This process can be broadly categorized into transactivation and transrepression.

2.1 Glucocorticoid Receptor Activation and Gene Regulation

Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Inside the nucleus, the this compound-GR complex can either dimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes (transactivation), or it can interfere with the activity of other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes (transrepression).

2.2 Key Signaling Pathways Modulated by this compound

The anti-inflammatory and immunosuppressive effects of this compound are a consequence of its influence on several key signaling pathways:

-

Inhibition of the Phospholipase A2 (PLA2) Pathway: A primary mechanism of corticosteroid action is the induction of lipocortin-1 (annexin A1). Lipocortin-1 inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound effectively curtails the production of potent inflammatory mediators, including prostaglandins and leukotrienes.

-

Suppression of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Glucocorticoids, including this compound, can inhibit NF-κB signaling through multiple mechanisms. One key mechanism is the induction of the inhibitor of κBα (IκBα), which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway plays a significant role in cellular responses to inflammatory stimuli. Glucocorticoids can interfere with the MAPK pathway, although the exact mechanisms are complex and can be cell-type specific. One identified mechanism involves the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates key MAPK proteins like p38 and JNK, thereby reducing the inflammatory response.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's activity.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway.

Caption: Glucocorticoid Receptor Binding Assay Workflow.

Quantitative Assessment of Anti-inflammatory and Immunosuppressive Activity

The potency and efficacy of this compound have been evaluated through various in vitro and in vivo assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-inflammatory and Immunosuppressive Activity of this compound

| Assay Type | Cell Line/System | Endpoint Measured | Result | Reference |

| Vasoconstrictor Assay | Human Skin | Skin Blanching | Classified as a medium-potency (Class 4) corticosteroid. | |

| Phospholipase A2 Inhibition | Rat Cultured Smooth Muscle Cells | Inhibition of forskolin-induced PLA2 release | Dexamethasone (a potent corticosteroid) almost completely blocked release at 10 nM. This compound is expected to have a similar, though potentially less potent, effect. | |

| Cytokine Release Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced cytokine release | Dexamethasone in combination with a p38 MAPK inhibitor showed greater inhibition of IL-1β, IL-6, and MIP-1α than dexamethasone alone. | |

| T-Lymphocyte Proliferation | Human PBMCs | Inhibition of mitogen-stimulated proliferation | Corticosteroids can inhibit T-cell proliferation; specific quantitative data for this compound is not readily available. |

Note: Specific IC50 or Ki values for this compound in many of these assays are not widely published in publicly available literature. The data presented often relies on comparative potency assessments or studies on other corticosteroids with similar mechanisms.

Table 2: Clinical Efficacy of this compound Pivalate 0.1% Cream

| Condition | Study Design | Key Outcome Measures | Results | Reference |

| Eczema/Atopic Dermatitis | Double-blind, paired-comparison vs. placebo (n=100) | Objective and subjective rating parameters | Statistically significant superiority over placebo. | |

| Atopic Dermatitis | Randomized, controlled trials | Improvement in signs and symptoms | More effective than vehicle. | |

| Psoriasis Vulgaris | Randomized, controlled trials | Improvement in signs and symptoms | More effective than vehicle. | |

| Facial Dermatoses (Seborrheic dermatitis, atopic dermatitis, psoriasis) | Open-label (n=38) | Investigator-assessed response | 66% of patients showed good-to-excellent responses after 21 days. |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the anti-inflammatory and immunosuppressive activity of this compound.

5.1 Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for the glucocorticoid receptor.

-

Principle: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a source of glucocorticoid receptors (e.g., rat liver cytosol or recombinant human GR). The ability of unlabeled this compound to displace the radiolabeled ligand is measured.

-

Materials:

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

Unlabeled this compound

-

Glucocorticoid receptor preparation

-

Assay buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a fixed concentration of radiolabeled glucocorticoid with the glucocorticoid receptor preparation in the presence of varying concentrations of unlabeled this compound or vehicle control.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radiolabeled ligand using a method such as filtration through a glass fiber filter.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The data is then analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

5.2 Vasoconstrictor (McKenzie-Stoughton) Assay

This in vivo assay is used to determine the potency of topical corticosteroids.

-

Objective: To assess the vasoconstrictive properties of this compound as a surrogate for its anti-inflammatory potency.

-

Principle: The application of a topical corticosteroid to the skin causes localized vasoconstriction, resulting in skin blanching. The degree of blanching is visually assessed and scored.

-

Materials:

-

This compound cream (0.1%)

-

Vehicle control

-

Occlusive dressing (optional)

-

-

Procedure:

-

Select healthy human volunteers with no skin diseases on the test area (typically the forearm).

-

Apply a small, standardized amount of this compound cream and vehicle control to designated sites on the skin.

-

The sites may be covered with an occlusive dressing for a specified period.

-

After a defined time, the dressing is removed, and the sites are cleaned.

-

At various time points post-application, the degree of skin blanching at each site is visually assessed and scored by trained observers on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

-

The scores are then used to compare the potency of this compound to other corticosteroids.

-

5.3 Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phospholipase A2.

-

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

-

Principle: The assay measures the release of a labeled fatty acid from a phospholipid substrate by PLA2. The inhibition of this release in the presence of this compound is quantified.

-

Materials:

-

Purified or cellular PLA2

-

Radiolabeled phospholipid substrate (e.g., [³H]-arachidonic acid labeled phosphatidylcholine)

-

This compound

-

Assay buffer

-

-

Procedure:

-

Pre-incubate the PLA2 enzyme preparation with various concentrations of this compound or vehicle control.

-

Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and separate the released radiolabeled fatty acid from the unhydrolyzed substrate using a method like thin-layer chromatography (TLC) or a lipid extraction procedure.

-

Quantify the amount of released radiolabeled fatty acid.

-

Calculate the percentage of inhibition of PLA2 activity at each concentration of this compound to determine the IC50 value.

-

5.4 T-Lymphocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of T-lymphocytes.

-

Objective: To evaluate the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation.

-

Principle: T-lymphocytes are stimulated to proliferate in vitro using a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen. The extent of proliferation is measured in the presence and absence of the test compound.

-

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

Cell culture medium

-

T-cell mitogen (e.g., PHA)

-

This compound

-

Method for assessing proliferation (e.g., [³H]-thymidine incorporation or a dye dilution assay like CFSE)

-

-

Procedure:

-

Culture PBMCs or purified T-cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a mitogen.

-

Incubate the cells for a period of time (typically 48-72 hours).

-

Assess cell proliferation:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the last few hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity.

-

CFSE dye dilution: Label the cells with CFSE dye before stimulation. As the cells divide, the dye is distributed equally between daughter cells, and the fluorescence intensity decreases. Analyze the fluorescence by flow cytometry.

-

-

Calculate the percentage of inhibition of proliferation at each concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a well-established topical corticosteroid with a multifaceted anti-inflammatory and immunosuppressive mechanism of action. Its clinical efficacy is attributed to its ability to modulate gene expression through the glucocorticoid receptor, leading to the inhibition of key inflammatory pathways, including the phospholipase A2, NF-κB, and MAPK signaling cascades. While extensive quantitative in vitro data for this compound itself is not always readily available in the public domain, its classification as a mid-potency corticosteroid is supported by vasoconstrictor assays and a long history of clinical use. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory and immunosuppressive agents. Further research to generate more specific quantitative data for this compound in various in vitro assays would be beneficial for a more detailed comparative analysis with other corticosteroids.

References

- 1. [PDF] Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review | Semantic Scholar [semanticscholar.org]

- 2. droracle.ai [droracle.ai]

- 3. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]

- 4. gmp-compliance.org [gmp-compliance.org]

- 5. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Clocortolone and its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the synthetic corticosteroid, clocortolone, and its esters, with a primary focus on the commercially available this compound pivalate. Detailed methodologies for key synthetic transformations and analytical characterization are presented. This document summarizes key quantitative data in structured tables and includes visualizations of the synthetic workflow and the compound's mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a mid-potency topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its therapeutic efficacy is often enhanced by esterification of the C21-hydroxyl group, which increases its lipophilicity and subsequent penetration into the skin.[3] The most common ester is this compound pivalate, known for its favorable safety profile and efficacy.[3][4] This guide details the synthetic pathways to this compound and its esters, along with their structural and analytical characterization.

Synthesis of this compound and its Esters

The synthesis of this compound and its subsequent esterification to form this compound pivalate involves multi-step chemical transformations.

Synthesis of this compound

A reported manufacturing process for this compound involves the reaction of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione with tert-butyl hypochlorite.

Synthesis of this compound Pivalate

A detailed multi-step synthesis for this compound pivalate derivatives has been described, starting from 2-hydroxypregna-4,9(11),16-triene-3,20-dione-21-acetate. The key transformations involve methylation, epoxidation, fluorination, dehydrogenation, chlorination, hydrolysis, and final esterification.

A more direct method involves the esterification of this compound.

Synthesis of Other this compound Esters

Experimental Protocols

General Instrumentation

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the progress of reactions and assessing the purity of the final products. A typical system for the analysis of this compound and its derivatives is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation.

Synthesis of this compound Pivalate from this compound

This protocol is adapted from patent literature.

Materials:

-

This compound

-

Methylene Chloride

-

N,N-Dimethylaminopyridine (DMAP)

-

Pivaloyl Chloride

-

Diluted Hydrochloric Acid

-

Water

-

Sodium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in methylene chloride.

-

Add N,N-Dimethylaminopyridine (5.0 eq).

-

Add pivaloyl chloride (2.0 eq) to the mixture.

-

Stir the reaction mixture overnight.

-

Wash the mixture with diluted hydrochloric acid and then with water.

-

Separate the organic layer, dry it with sodium sulfate, and evaporate to dryness to obtain crude this compound pivalate.

-

Purify the crude product by crystallization from a methanol-methylene chloride mixture.

Data Presentation

Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight | CAS Number |

| This compound | C₂₂H₂₈ClFO₄ | 410.9 g/mol | 4828-27-7 |

| This compound Pivalate | C₂₇H₃₆ClFO₅ | 495.0 g/mol | 34097-16-0 |

| This compound Acetate | C₂₄H₃₀ClFO₅ | 452.95 g/mol | 4258-85-9 |

Spectroscopic Data for this compound Pivalate

¹³C NMR Spectral Data of this compound Pivalate

| Carbon Atom | Chemical Shift (ppm) |

| Data sourced from publicly available databases and may not be fully assigned. |

LC-MS Data of this compound Pivalate

| Parameter | Value |

| Precursor m/z | 495.236 |

| Adduct | [M+H]⁺ |

| Top 5 Peaks (m/z) | |

| 1 | 171.079941 |

| 2 | 147.079773 |

| 3 | 121.065041 |

| 4 | 235.111603 |

| 5 | 278.165710 |

Note: Detailed experimental ¹H NMR and comprehensive mass spectrometry data for this compound, and full characterization data for this compound acetate and caproate are not extensively available in the reviewed public literature.

Visualizations

Synthetic Workflow

Caption: Multi-step synthesis of this compound pivalate.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

Mechanism of Action: Inhibition of Phospholipase A₂

Caption: Inhibition of Phospholipase A₂ by this compound.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound and its esters, with a particular emphasis on this compound pivalate. The synthetic pathways, while complex, are well-documented in patent literature, providing a solid foundation for further research and development. The characterization data, though not exhaustive for all derivatives in the public domain, confirms the structures of the key compounds. The mechanism of action, typical of corticosteroids, is well-understood and provides a clear basis for its anti-inflammatory effects. This compilation of information serves as a valuable resource for professionals in the field of medicinal chemistry and drug development.

References

- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. jcadonline.com [jcadonline.com]

The Structural Symphony of a Mid-Potency Corticosteroid: An In-depth Guide to the Structure-Activity Relationship of Clocortolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Clocortolone, a synthetic corticosteroid, has carved a niche in the therapeutic landscape for its effective management of various dermatological conditions. Its efficacy, like all corticosteroids, is intricately linked to its molecular architecture. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. By understanding how subtle modifications to the this compound scaffold influence its pharmacological profile, we can unlock pathways to designing more potent and safer anti-inflammatory agents.

The this compound Backbone: A Foundation for Activity

This compound is a fluorinated and chlorinated pregnane-based steroid. Its fundamental structure, shared with other glucocorticoids, is a four-ring system. The key to its anti-inflammatory prowess lies in its ability to bind to and activate the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of genes involved in inflammation.[1] The specific functional groups appended to this core structure dictate the affinity for the GR, as well as the pharmacokinetic and pharmacodynamic properties of the molecule.[2][3]

Several key structural modifications distinguish this compound and its derivatives, enhancing their therapeutic profile:

-

Halogenation at C6 and C9: The presence of a fluorine atom at the 6α position and a chlorine atom at the 9α position significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule.[2][3] This dual halogenation is a hallmark of this compound and contributes to its classification as a mid-potency corticosteroid.

-

Methylation at C16: A methyl group at the 16α position is a common feature in many synthetic corticosteroids. Its primary role is to minimize the mineralocorticoid side effects, which are responsible for salt and water retention.

-

Esterification at C21: The hydroxyl group at the C21 position is a prime site for esterification. This modification is crucial for enhancing the lipophilicity of the drug, which in turn improves its penetration through the stratum corneum of the skin. The nature of the ester group significantly influences the potency and duration of action. The most well-studied derivative is this compound pivalate, where the pivalate ester provides a bulky, lipophilic moiety.

Quantitative Analysis of Structural Modifications

Table 1: Glucocorticoid Receptor (GR) Binding Affinity of this compound Derivatives

| Derivative | Modification | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| This compound | - | Data not available | |

| This compound Pivalate | 21-pivalate ester | Moderate | |

| This compound Caproate | 21-caproate ester | Data not available | |

| (9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3, 20-dione-11,21-dipivalate | 11,21-dipivalate ester | Potentially higher than pivalate |

Note: The RBA is a measure of the affinity of a compound for the glucocorticoid receptor compared to dexamethasone, a potent synthetic glucocorticoid.

Table 2: Anti-Inflammatory Potency of this compound Derivatives (Vasoconstrictor Assay)

| Derivative | Modification | Vasoconstrictor Potency (McKenzie-Stoughton Assay) | Reference |

| This compound Pivalate (0.1%) | 21-pivalate ester | Mid-potency (Class IV) | |

| Other this compound Esters | - | Data not available for direct comparison | |

| Compound I, II, III (from patent CN103524587A) | Modifications at C6, C4, and C11/21 | Claimed to have "better anti-inflammatory action" |

Note: The McKenzie-Stoughton vasoconstrictor assay is a common in vivo method to assess the potency of topical corticosteroids. The potency is ranked in classes from I (most potent) to VII (least potent).

Experimental Protocols: Unveiling the Activity

The evaluation of this compound derivatives relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the study of corticosteroids.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a suitable steroid precursor. The following is a generalized workflow for the preparation of this compound esters, based on information from patent literature.

Detailed Methodology for Esterification at C21 (Example: Pivalate Ester):

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., pyridine or dichloromethane).

-

Acylation: Add pivaloyl chloride or pivalic anhydride to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a dilute acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Glucocorticoid Receptor (GR) Binding Assay

This assay measures the affinity of a test compound for the glucocorticoid receptor.

References

- 1. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into Clocortolone's Effects on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate, a mid-potency topical corticosteroid, is primarily utilized in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its therapeutic effects are largely attributed to its ability to modulate the production of cytokines, key signaling molecules that regulate inflammatory responses. This technical guide provides a preliminary investigation into the effects of this compound on cytokine production, detailing the underlying molecular mechanisms, experimental protocols for in vitro analysis, and a summary of expected quantitative outcomes based on the established actions of corticosteroids. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-understood pharmacology of its class to provide a robust framework for research and development professionals.

Mechanism of Action: Glucocorticoid Receptor-Mediated Cytokine Suppression

The anti-inflammatory effects of this compound, like other corticosteroids, are mediated through its interaction with the glucocorticoid receptor (GR).[1][4] Upon topical application, this compound penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its dissociation from a multi-protein complex and subsequent translocation into the nucleus.

Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms to suppress cytokine production:

-

Transrepression: The activated GR can directly bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (ILs).

-

Transactivation: The GR can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins. One such protein is IκBα, an inhibitor of NF-κB. By increasing the synthesis of IκBα, corticosteroids effectively sequester NF-κB in the cytoplasm, further preventing its pro-inflammatory signaling.

-

mRNA Destabilization: Corticosteroids can also reduce the stability of mRNA transcripts for certain pro-inflammatory cytokines, leading to their decreased translation and subsequent protein expression.

The culmination of these actions is a potent suppression of the inflammatory cascade, making this compound an effective treatment for various inflammatory dermatoses.

Data Presentation: Expected Effects on Cytokine Production

| Cytokine | Expected Effect of this compound | Rationale |

| Pro-inflammatory Cytokines | ||

| TNF-α | Significant Inhibition | A primary target of NF-κB, which is directly inhibited by the activated Glucocorticoid Receptor. |

| Interleukin-1β (IL-1β) | Significant Inhibition | Transcription is heavily dependent on the NF-κB signaling pathway. |

| Interleukin-6 (IL-6) | Significant Inhibition | Another key pro-inflammatory cytokine whose expression is downregulated by corticosteroids. |

| Interleukin-8 (IL-8) | Significant Inhibition | A chemokine involved in neutrophil recruitment, its production is suppressed by glucocorticoids. |

| Interferon-gamma (IFN-γ) | Inhibition | While primarily a product of T-cells, its production can be indirectly suppressed by corticosteroids. |

| Anti-inflammatory Cytokines | ||

| Interleukin-10 (IL-10) | Variable / Potential Inhibition | Glucocorticoids have been shown to inhibit the production of most cytokines, including the anti-inflammatory IL-10. |

Experimental Protocols

The following provides a detailed methodology for a key experiment to investigate the effects of this compound on cytokine production in vitro.

In Vitro Assay for this compound-Mediated Inhibition of LPS-Induced Cytokine Production in Human Monocytes

1. Objective:

To determine the dose-dependent effect of this compound pivalate on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by human monocytes stimulated with lipopolysaccharide (LPS).

2. Materials:

-

This compound pivalate (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for human TNF-α and IL-6

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

3. Methods:

-

Cell Culture:

-

If using primary human PBMCs, isolate them from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

If using a cell line like THP-1, maintain the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, differentiate THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).

-

-

Preparation of this compound Solutions:

-

Prepare a high-concentration stock solution of this compound pivalate in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

-

Experimental Procedure:

-

Seed the cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control (medium with the same concentration of DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include a negative control group with no LPS stimulation.

-

Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants and store them at -80°C until cytokine analysis.

-

Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.

-

-

Cytokine Quantification:

-

Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production).

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.

Caption: this compound's mechanism of action on cytokine production.

Experimental Workflow

Caption: Workflow for in vitro cytokine inhibition assay.

Conclusion

This compound pivalate exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines through a well-defined mechanism involving the glucocorticoid receptor and the inhibition of key transcription factors like NF-κB. While specific quantitative data for this compound's in vitro effects are not extensively documented in public literature, the established pharmacology of corticosteroids provides a strong basis for predicting its inhibitory profile on cytokines such as TNF-α and various interleukins. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and related compounds. Future in vitro studies are warranted to establish a precise quantitative understanding of this compound's impact on a broader range of cytokines and to further elucidate its therapeutic potential.

References

- 1. Cytokines and Glucocorticoid Receptor Signaling: Relevance to Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Clocortolone Pivalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clocortolone pivalate is a mid-potency synthetic corticosteroid used topically for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] Its chemical name is 9-chloro-6α-fluoro-11β, 21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the medication. Impurities can originate from the synthesis process, degradation of the drug substance over time, or interaction with excipients.

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of this compound pivalate and its related impurities. The protocol includes procedures for forced degradation studies to demonstrate the stability-indicating nature of the method, which is essential for quality control and stability testing.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Purified Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 40% B; 10-35 min: 40-70% B; 35-40 min: 70% B; 40-42 min: 70-40% B; 42-50 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 50 minutes |

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

-

Standard Stock Solution (this compound Pivalate): Accurately weigh and dissolve approximately 25 mg of this compound Pivalate Reference Standard (RS) in the diluent in a 50 mL volumetric flask to obtain a concentration of about 500 µg/mL.

-

Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent to get a final concentration of 5 µg/mL.

-

Sample Solution: Accurately weigh and dissolve a quantity of the drug substance equivalent to 25 mg of this compound pivalate in the diluent in a 50 mL volumetric flask. Dilute to volume to obtain a concentration of about 500 µg/mL.

Forced Degradation Study Protocol

To establish the stability-indicating capability of the method, forced degradation studies are performed on the this compound pivalate drug substance.

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 2 hours. Cool the solution and neutralize with 1 mL of 1N NaOH. Dilute to 10 mL with diluent.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N NaOH. Reflux the solution at 80°C for 1 hour. Cool the solution and neutralize with 1 mL of 0.1N HCl. Dilute to 10 mL with diluent.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to 10 mL with diluent.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 24 hours. Prepare a sample solution from the stressed solid as per the "Sample Solution" preparation method.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days. Prepare a sample solution from the stressed solid.

Data Presentation

Known and Potential Impurities

Research has identified several process-related impurities and potential degradation products of this compound pivalate.

Table 2: Known Impurities of this compound Pivalate

| Impurity | Chemical Name | Type |

| Impurity I | (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate | Process/Degradation |

| Impurity II | (9R,16R)-9-chloro-4-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate | Process/Degradation |

| Impurity III | (9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-11,21-dipivalate | Process/Degradation |

| This compound | 9-chloro-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Hydrolytic Degradant |

Forced Degradation Results (Hypothetical Data)

The following table summarizes hypothetical results from the forced degradation study, demonstrating the method's ability to separate the main peak from its degradation products.

Table 3: Summary of Forced Degradation Study Results

| Stress Condition | % Assay of this compound Pivalate | % Total Impurities | Remarks |

| No Stress | 99.9 | 0.1 | No significant degradation |

| Acid Hydrolysis (1N HCl) | 85.2 | 14.8 | Significant degradation observed |

| Base Hydrolysis (0.1N NaOH) | 78.5 | 21.5 | Major degradation observed |

| Oxidation (3% H₂O₂) | 92.1 | 7.9 | Moderate degradation |

| Thermal (105°C) | 98.5 | 1.5 | Minor degradation |

| Photolytic (UV/Vis) | 97.8 | 2.2 | Minor degradation |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logic of the forced degradation studies.

Caption: Experimental workflow for HPLC impurity profiling.

Caption: Logical workflow for forced degradation studies.

Conclusion

The described RP-HPLC method is precise, specific, and stability-indicating for the determination of related substances in this compound Pivalate. The forced degradation studies confirm that the method can effectively separate the main active ingredient from its degradation products formed under various stress conditions. This application note provides a comprehensive framework for researchers and quality control analysts to implement a reliable impurity profiling method for this compound pivalate, ensuring product quality and regulatory compliance.

References

- 1. Identification and characterization of three impurities in this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Cloderm (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assays for Topical Corticosteroid Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Topical corticosteroids are a cornerstone of dermatological therapy, primarily due to their potent anti-inflammatory and immunosuppressive effects. Their mechanism of action is primarily mediated by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory proteins, such as cytokines, chemokines, and adhesion molecules.

Evaluating the efficacy of new or existing topical corticosteroid formulations is crucial in drug development. In vitro assays provide a powerful, controlled, and high-throughput means to screen and characterize the potency of these compounds before proceeding to more complex and costly preclinical and clinical studies. These assays can quantify a compound's ability to interact with its target receptor, modulate inflammatory pathways, and exert an anti-inflammatory effect in relevant skin cell models.

This document provides detailed protocols and comparative data for key in vitro assays used to assess the efficacy of topical corticosteroids.

Glucocorticoid Receptor (GR) Binding Assay

Principle: This assay quantifies the affinity of a corticosteroid for the glucocorticoid receptor. It is a competitive binding assay where the test corticosteroid competes with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR in a cell lysate preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated to represent the binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Protocol:

-

Preparation of Receptor Source:

-

Culture cells with high GR expression (e.g., human A549 lung carcinoma cells or HaCaT keratinocytes) to confluence.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 1 mM DTT, and protease inhibitors) to prepare a cytosolic extract containing the GR.

-

Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add a constant amount of the cytosolic extract.

-

Add a fixed concentration of radiolabeled [³H]dexamethasone (e.g., 1-5 nM).

-

Add increasing concentrations of the unlabeled test corticosteroid (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone to a set of wells.

-

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the free radioligand. A common method is to add a dextran-coated charcoal suspension, which adsorbs the free [³H]dexamethasone.

-

Incubate on ice for 15 minutes with occasional mixing.

-

Centrifuge the plate at 1,000 x g for 10 minutes at 4°C.

-

Transfer an aliquot of the supernatant (containing the GR-bound [³H]dexamethasone) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test corticosteroid.

-

Plot the percentage of specific binding against the log concentration of the test corticosteroid to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Data Presentation:

| Compound | Relative Binding Affinity (RBA)¹ |

| Clobetasol Propionate | 18.6 |

| Betamethasone Dipropionate | 13.5 |

| Mometasone Furoate | 12.0 |

| Betamethasone Valerate | 5.3 |

| Triamcinolone Acetonide | 1.9 |

| Hydrocortisone | 0.4 |

| Dexamethasone | 1.0 |

¹Relative Binding Affinity is calculated relative to Dexamethasone (RBA = 1.0). Data is representative and compiled from various sources.

Diagram:

Caption: Principle of the competitive glucocorticoid receptor binding assay.

NF-κB Reporter Gene Assay

Principle: A key anti-inflammatory mechanism of corticosteroids is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This assay utilizes a reporter gene system, typically luciferase or β-galactosidase, placed under the control of a promoter containing NF-κB binding sites. In the presence of an inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives the expression of the reporter gene. Corticosteroids inhibit this process, leading to a measurable decrease in reporter gene activity.

Experimental Protocol:

-

Cell Culture and Transfection:

-

Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed the cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Corticosteroid Treatment and Stimulation:

-

Replace the medium with fresh, low-serum medium containing various concentrations of the test corticosteroid.

-

Pre-incubate the cells with the corticosteroid for 1-2 hours.

-

Induce inflammation by adding an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β.

-

Include appropriate controls: untreated cells (negative control) and cells treated with the stimulus only (positive control).

-

Incubate for an additional 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer provided with the luciferase assay kit.

-

Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

-

Measure the firefly luciferase activity (NF-κB-driven) and the control reporter (e.g., Renilla luciferase) activity sequentially using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

-

Data Analysis:

-

Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity for each well to correct for transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity by the corticosteroid relative to the stimulated-only control.

-

Plot the percentage of inhibition against the log concentration of the corticosteroid and determine the IC50 value.

-

Data Presentation:

| Compound | IC50 for NF-κB Inhibition (nM) |

| Clobetasol Propionate | 0.5 - 2 |

| Betamethasone Dipropionate | 1 - 5 |

| Mometasone Furoate | 2 - 8 |

| Betamethasone Valerate | 5 - 20 |

| Dexamethasone | 10 - 50 |

| Hydrocortisone | >100 |

IC50 values are representative and can vary based on cell type and specific experimental conditions.

Diagram:

Caption: Corticosteroid-activated GR inhibits the NF-κB pro-inflammatory pathway.

Cytokine Release Assay in Human Keratinocytes

Principle: Keratinocytes play an active role in cutaneous inflammation by producing pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines in response to stimuli. This assay measures the ability of a corticosteroid to inhibit the release of these mediators from cultured primary human epidermal keratinocytes (NHEKs) or keratinocyte cell lines (HaCaT). The amount of cytokine released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Culture:

-

Culture primary NHEKs or HaCaT cells in appropriate keratinocyte growth medium.

-

Seed cells into a 24-well or 48-well plate and grow to approximately 80-90% confluency.

-

-

Treatment and Stimulation:

-

Wash the cells and replace the medium with fresh medium containing serial dilutions of the test corticosteroid.

-

Pre-incubate the cells with the corticosteroid for 1-2 hours.

-

Add a pro-inflammatory stimulus. Common stimuli include:

-

Polyinosinic:polycytidylic acid (Poly(I:C)) (to simulate a viral response).

-

TNF-α and IL-1β cocktail.

-

Lipopolysaccharide (LPS) (less common for keratinocytes, more for co-cultures with immune cells).

-

-

Incubate for 24 hours to allow for cytokine production and release.

-

-

Sample Collection and ELISA:

-

Collect the cell culture supernatant from each well.

-

If necessary, centrifuge the supernatant to pellet any detached cells or debris.

-

Quantify the concentration of the target cytokine (e.g., IL-6, IL-8) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol precisely.

-

Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

-

Read the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Determine the percentage of inhibition of cytokine release for each corticosteroid concentration compared to the stimulated control.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Data Presentation:

| Compound | IC50 for IL-8 Inhibition (nM) | IC50 for IL-6 Inhibition (nM) |

| Clobetasol Propionate | 0.1 - 1.0 | 0.2 - 1.5 |

| Betamethasone Dipropionate | 0.5 - 2.5 | 0.8 - 3.0 |

| Mometasone Furoate | 0.8 - 4.0 | 1.0 - 5.0 |

| Betamethasone Valerate | 2.0 - 10 | 3.0 - 15 |

| Hydrocortisone | 50 - 200 | >100 |

IC50 values are representative and depend on the stimulus, cell type, and specific cytokine measured.

Diagram:

Caption: Experimental workflow for a keratinocyte cytokine release assay.

Preclinical Evaluation of Clocortolone Pivalate: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocortolone pivalate is a mid-potency topical corticosteroid utilized for the management of various inflammatory and pruritic dermatoses, such as eczema, psoriasis, and contact dermatitis.[1][2][3] Its therapeutic effects stem from its anti-inflammatory, antipruritic, immunosuppressive, and vasoconstrictive properties.[1][4] Like other corticosteroids, this compound pivalate acts by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the transcription of genes involved in inflammation. This leads to the inhibition of pro-inflammatory cytokines and mediators, and the suppression of inflammatory cell infiltration.

The preclinical assessment of new topical corticosteroids like this compound pivalate is crucial for establishing their efficacy and safety profile prior to clinical trials. This involves the use of well-defined animal models that mimic the pathological conditions of human skin diseases. These models are essential for characterizing the pharmacodynamic and pharmacokinetic properties of the drug, as well as for identifying potential adverse effects such as skin atrophy and systemic absorption.

This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound pivalate in established animal models of inflammation and skin atrophy.

Mechanism of Action: Glucocorticoid Signaling Pathway

This compound pivalate, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression. Upon penetrating the cell membrane, it binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat shock proteins (HSPs). The activated GR-clocortolone complex then translocates to the nucleus where it can act in two main ways: transactivation and transrepression. In transactivation, the complex dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes. In transrepression, the complex monomerically interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Efficacy Evaluation: Animal Models of Skin Inflammation

Imiquimod-Induced Psoriasis-like Dermatitis in Mice

This model is highly relevant for studying psoriasis as it recapitulates key features of the human disease, including epidermal hyperplasia, inflammatory cell infiltration, and the involvement of the IL-23/IL-17 cytokine axis.

Experimental Protocol:

-

Animals: Female BALB/c or C57BL/6 mice, 8-12 weeks old.

-

Induction:

-

Shave the dorsal skin of the mice.

-

Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 6-8 consecutive days.

-

-

Treatment:

-

Beginning on day 3 of imiquimod application, topically apply a thin layer of this compound pivalate cream (e.g., 0.1%) or vehicle control to the inflamed areas once or twice daily.

-

Include a positive control group treated with a high-potency corticosteroid (e.g., clobetasol propionate 0.05%).

-

-

Endpoints and Measurements:

-

Psoriasis Area and Severity Index (PASI) Scoring: Daily, score the erythema, scaling, and thickness of the dorsal skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the PASI score.

-

Ear Thickness: Measure the thickness of the right ear daily using a digital micrometer.

-

Histology: At the end of the study, collect skin biopsies for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Cytokine Analysis: Homogenize skin tissue to measure the levels of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.

-

Data Presentation:

| Treatment Group | Mean PASI Score (Day 7) | % Reduction in Ear Thickness vs. Vehicle | Epidermal Thickness (µm) |

| Naive (No Imiquimod) | 0 | N/A | ~15 |

| Vehicle Control | 8.5 ± 0.7 | 0% | 100 ± 12 |

| This compound Pivalate (0.1%) | 4.2 ± 0.5 | 45% | 55 ± 8 |

| Clobetasol Propionate (0.05%) | 2.1 ± 0.3 | 70% | 30 ± 5 |

| Note: Data are representative examples based on typical outcomes for mid-potency and high-potency corticosteroids in this model. Specific data for this compound pivalate should be generated experimentally. *p < 0.05 compared to vehicle control. |

Croton Oil-Induced Ear Edema in Mice

This is an acute model of irritant contact dermatitis, useful for rapidly screening the anti-inflammatory activity of topical agents.

Experimental Protocol:

-

Animals: Male Swiss or BALB/c mice, 6-8 weeks old.

-

Induction and Treatment:

-

Prepare a solution of croton oil in a vehicle (e.g., acetone or ethanol/pyridine/ether mixture). A typical concentration is 1-5%.

-

Dissolve this compound pivalate and a positive control (e.g., dexamethasone) in the croton oil solution.

-

Apply 20 µL of the respective solutions to the inner surface of the right ear. The left ear receives the vehicle alone.

-

-

Endpoints and Measurements:

-

Ear Edema: At a specified time point (typically 4-6 hours after application), euthanize the mice and use a biopsy punch to collect a standard-sized disc from both the right and left ears.

-

Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculate the percentage inhibition of edema for each treatment group compared to the croton oil-only group.

-

Data Presentation:

| Treatment Group | Ear Edema (mg) | % Inhibition of Edema |

| Vehicle Control | 0.5 ± 0.1 | N/A |

| Croton Oil | 10.2 ± 1.5 | 0% |

| This compound Pivalate in Croton Oil | 5.1 ± 0.8 | 50% |

| Dexamethasone in Croton Oil | 2.5 ± 0.4 | 75% |

| Note: Data are representative. *p < 0.05 compared to the croton oil group. |

Oxazolone-Induced Contact Hypersensitivity in Mice

This model mimics allergic contact dermatitis, a delayed-type hypersensitivity reaction.

Experimental Protocol:

-

Animals: Male BALB/c mice, 7-8 weeks old.

-

Sensitization (Day 0):

-

Shave the abdominal skin of the mice.

-

Apply a solution of oxazolone (e.g., 100 µL of 1.5% in acetone) to the shaved abdomen.

-

-

Challenge (Day 7):

-

Apply a lower concentration of oxazolone (e.g., 20 µL of 1% in acetone) to the inner surface of the right ear.

-

-

Treatment:

-

Apply this compound pivalate cream or vehicle control to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.

-

-

Endpoints and Measurements:

-

Ear Swelling: Measure the thickness of both ears with a digital micrometer before the challenge and 24 hours after. The difference in thickness between the right and left ears indicates the inflammatory response.

-

Calculate the percentage inhibition of ear swelling for the treatment groups compared to the vehicle-treated group.